![molecular formula C5H3ClF3NO B2863737 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole CAS No. 2402830-73-1](/img/structure/B2863737.png)
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
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Overview
Description
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity .
Synthesis Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds have three equivalent C–F bonds .Physical And Chemical Properties Analysis
The trifluoromethyl group is highly electronegative and lipophilic . These properties can significantly influence the physical and chemical properties of the compounds that contain this group .Scientific Research Applications
Organic Synthesis and Catalysis :
- A study by Luo et al. (2012) presented a [3 + 2] annulation method between a terminal alkyne and a carboxamide, using a gold-catalyzed oxidation strategy to synthesize 2,4-oxazoles, a crucial structure in natural products. The use of bidentate ligands was crucial for controlling the reactivity of the gold carbene intermediate, a method that can be applied to other oxidative gold catalysis (Luo et al., 2012).
Corrosion Inhibition :
- The work by Li et al. (2007) focused on the use of triazole derivatives as inhibitors for mild steel corrosion in acidic media. They synthesized new inhibitors, studied their efficiency, and analyzed their adsorption behavior, which is relevant for protecting metal surfaces in harsh chemical environments (Li et al., 2007).
Materials Science and Surface Chemistry :
- Flegeau et al. (2006) described a method for functionalizing oxazoles, including those related to 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole, using the Suzuki coupling reaction. This process is important for developing new materials and complex molecules (Flegeau et al., 2006).
Chemical Reactivity and Molecular Modeling :
- Dippold and Klapötke (2013) explored the synthesis and structural characterization of 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol and its derivatives. Their research provides insights into the energetic properties and synthesis of new energetic 1,2,4-triazole derivatives, which is valuable for designing high-performance materials (Dippold & Klapötke, 2013).
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRYGDATDXXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole | |
CAS RN |
2402830-73-1 |
Source
|
Record name | 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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